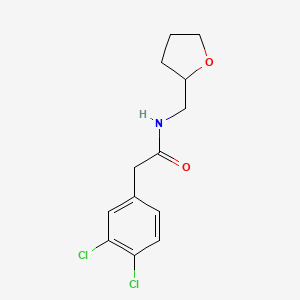
2-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related acetamides often involves reactions between corresponding phenols and chloroacetyl chloride or similar acylating agents, using organic solvents like tetrahydrofuran (THF) in the presence of bases such as anhydrous potassium carbonate (Tao Jian-wei, 2009). This method could be adapted for the synthesis of 2-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, with modifications to incorporate the tetrahydrofuran moiety into the molecular structure.
Molecular Structure Analysis
Structural parameters and vibrational frequencies of related dichlorophenyl acetamides have been obtained using density functional theory (DFT) techniques, providing insights into their molecular geometry, electrostatic potential, and reactivity towards electrophilic and nucleophilic attacks (N. Choudhary et al., 2014). Such analyses could be indicative of the structural behavior of 2-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, highlighting its potential sites for chemical reactions.
Chemical Reactions and Properties
The reactivity of acetamide derivatives is significantly influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as dichlorophenyl can affect the compound's nucleophilicity and electrophilicity, altering its chemical behavior in synthesis reactions and its interaction with biological targets (J. J. Barlow et al., 1991).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the material's applications and handling. While specific data for 2-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide are not available, related compounds exhibit crystalline structures with defined melting points and solubilities, influenced by intermolecular interactions like hydrogen bonding and molecular packing (B. Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, can be inferred from studies on similar compounds. For example, NBO analysis and thermodynamic property studies provide insights into the stability and reactivity of dichlorophenyl acetamides (N. Choudhary et al., 2014). These analyses can shed light on the chemical properties of 2-(3,4-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, including its potential reactivity and interaction with various chemical agents.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-11-4-3-9(6-12(11)15)7-13(17)16-8-10-2-1-5-18-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQRVVLRVPWKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4644091.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4644093.png)
![4-(3,4-dichlorophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4644100.png)
![N-[3-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4644102.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4644104.png)
![N-(2-methoxyethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4644106.png)
![N-allyl-2-[(4-tert-butylbenzoyl)amino]benzamide](/img/structure/B4644112.png)
![5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4644116.png)
![2-bromo-N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4644125.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4644126.png)
![1-[(phenylthio)acetyl]azepane](/img/structure/B4644150.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4644153.png)
![2-{4-[(isobutylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4644156.png)
![methyl 7-cyclopropyl-3-(4-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4644167.png)